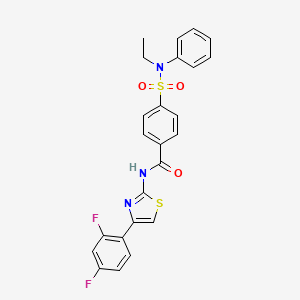![molecular formula C12H22N4O2S2 B2733853 5-[1-(ethylsulfonyl)piperidin-3-yl]-4-propyl-4H-1,2,4-triazole-3-thiol CAS No. 932918-82-6](/img/structure/B2733853.png)
5-[1-(ethylsulfonyl)piperidin-3-yl]-4-propyl-4H-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-[1-(Ethylsulfonyl)piperidin-3-yl]-4-propyl-4H-1,2,4-triazole-3-thiol (ESPTT) is a novel synthetic triazole compound that has been the subject of increasing research interest due to its potential applications in various scientific fields. ESPTT has been found to possess a wide range of biological activities, such as antioxidant, anti-inflammatory, and anti-cancer properties. Furthermore, it has been shown to have potential as an adjuvant in vaccine development.
Scientific Research Applications
Biological Activity and Drug Discovery
Compounds derived from 1,2,4-triazole heterocycles, including those bearing piperidine moieties similar to the specified chemical, have been synthesized and evaluated for their biological activities. For instance, a study by Iqbal et al. (2020) involved the synthesis of new compounds from a base structure related to the one , to evaluate their biological activities. These compounds underwent BSA binding studies and were tested for anti-bacterial, anti-inflammatory, and acetylcholinesterase (AChE) inhibition activities. Molecular docking studies identified active sites responsible for AChE inhibition, highlighting the potential of these compounds in drug discovery for conditions like Alzheimer's disease (Iqbal et al., 2020).
Antimicrobial Applications
Another area of interest is the antimicrobial activity of 1,2,4-triazole derivatives. Bayrak et al. (2009) synthesized new 1,2,4-triazoles starting from isonicotinic acid hydrazide and evaluated their antimicrobial activities. The study found that all screened compounds showed good or moderate activity, demonstrating the potential of such compounds in developing new antimicrobial agents (Bayrak et al., 2009).
Anti-diabetic Drug Development
Ur-Rehman et al. (2018) synthesized S-substituted derivatives of 1,2,4-triazol-3-thiol as new drug candidates for type II diabetes. These derivatives showed potent inhibition of the α-glucosidase enzyme, demonstrating better efficacy than acarbose, a commercially available α-glucosidase inhibitor. This study suggests the utility of such compounds in developing new treatments for diabetes (Ur-Rehman et al., 2018).
Cancer Research
Research by Rehman et al. (2018) on propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole highlighted their potential as anticancer agents. The synthesized compounds demonstrated strong anticancer activity against certain cell lines, indicating their promise for further investigation in cancer treatment (Rehman et al., 2018).
Neurological Disorders
A study on N-alkylated arylsulfonamides of (aryloxy)ethyl piperidines explored their selectivity for the 5-HT7 receptor versus a multireceptor profile. The research identified compounds with potent and selective antagonist activity at the 5-HT7 receptor, demonstrating their potential application in treating central nervous system (CNS) disorders (Canale et al., 2016).
properties
IUPAC Name |
3-(1-ethylsulfonylpiperidin-3-yl)-4-propyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N4O2S2/c1-3-7-16-11(13-14-12(16)19)10-6-5-8-15(9-10)20(17,18)4-2/h10H,3-9H2,1-2H3,(H,14,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLYRZFCEHYCWAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=NNC1=S)C2CCCN(C2)S(=O)(=O)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-methyl-7-(4-(4-methylbenzoyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2733770.png)
![2-[(E)-[(4-nitrophenyl)methylidene]amino]-5-phenylfuran-3-carbonitrile](/img/structure/B2733772.png)
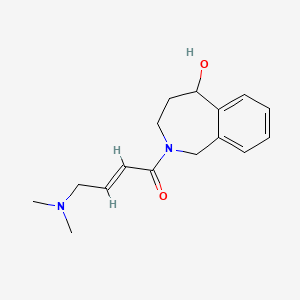
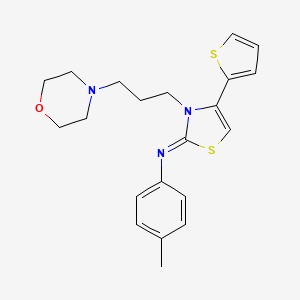
![N-[1-(7-Fluoro-1-benzofuran-2-yl)ethyl]prop-2-enamide](/img/structure/B2733778.png)
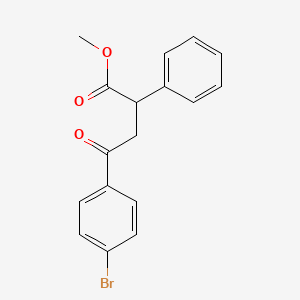
![1-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-3-(p-tolyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
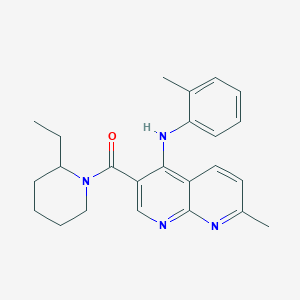

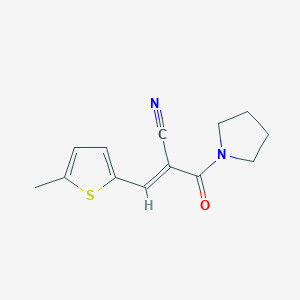


![4-butoxy-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2733792.png)
